molecular formula C17H15FN2O3S B2702892 Ethyl 6-fluoro-2-oxo-4-((thiophen-2-ylmethyl)amino)-1,2-dihydroquinoline-3-carboxylate CAS No. 1251693-56-7

Ethyl 6-fluoro-2-oxo-4-((thiophen-2-ylmethyl)amino)-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2702892
CAS No.: 1251693-56-7
M. Wt: 346.38
InChI Key: IIOVATULBYXJGT-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-2-oxo-4-((thiophen-2-ylmethyl)amino)-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C17H15FN2O3S and its molecular weight is 346.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activities

Ethyl 6-fluoro-2-oxo-4-((thiophen-2-ylmethyl)amino)-1,2-dihydroquinoline-3-carboxylate, as part of the broader class of quinoline derivatives, has been extensively researched for its potential in medical and biochemical applications. Studies have focused on the synthesis and antibacterial activities of these compounds, exploring their effectiveness against a range of bacterial strains. For example, research has shown that certain quinoline derivatives exhibit significant antibacterial activity, outperforming established antibiotics like oxolinic acid against both Gram-positive and Gram-negative bacteria (Koga, Itoh, Murayama, Suzue, & Irikura, 1980). Further, modifications to the quinoline structure have led to derivatives with potent in vitro antibacterial activity, particularly against Gram-positive organisms (Cooper, Klock, Chu, & Fernandes, 1990).

Antimicrobial and Antifungal Agents

The chemical versatility of quinoline derivatives allows for the synthesis of compounds with varied biological activities. Research into these derivatives has extended into their use as antimicrobial and antifungal agents. Specific studies have identified compounds within this class that demonstrate broad-spectrum antimicrobial efficacy, highlighting their potential as novel therapeutic agents against resistant microbial strains (Desai, Shihora, & Moradia, 2007). These findings are significant in the context of increasing antimicrobial resistance, positioning this compound derivatives as potential candidates for the development of new antimicrobial and antifungal therapies.

Potential in Cancer Research

Further to their antibacterial and antifungal applications, some quinoline derivatives have been explored for their potential in cancer research. Specific compounds have demonstrated cytotoxic activity against various human cancer cell lines, suggesting a promising avenue for the development of novel anticancer agents. For instance, a study highlighted the potent cytotoxic activity of certain quinazolinone-based derivatives against human cervical cancer, lung adenocarcinoma, and triple-negative breast cancer cells, showcasing the potential of these compounds in targeting diverse cancer types (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).

Properties

IUPAC Name

ethyl 6-fluoro-2-oxo-4-(thiophen-2-ylmethylamino)-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-2-23-17(22)14-15(19-9-11-4-3-7-24-11)12-8-10(18)5-6-13(12)20-16(14)21/h3-8H,2,9H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOVATULBYXJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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